

HMR 1556: A Technical Guide to a Potent and Selective IKs Blocker

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Compound of Interest

Compound Name: HMR 1556

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Introduction

HMR 1556, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a chromanol derivative that has been identified as a highly potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] The IKs current is a critical component in the repolarization phase of the cardiac action potential and is generated by the co-assembly of the pore-forming α -subunit KCNQ1 and the auxiliary β -subunit KCNE1.[1][3] The high selectivity of **HMR 1556** for the IKs channel over other cardiac ion channels makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of IKs and a potential candidate for the development of antiarrhythmic drugs.[4][5]

Mechanism of Action

HMR 1556 exerts its inhibitory effect through direct interaction with the KCNQ1/KCNE1 channel complex.[1] This binding event obstructs the flow of potassium ions through the channel pore, leading to a reduction in the IKs current.[1] The consequence of IKs blockade is a prolongation of the cardiac action potential duration (APD), a primary mechanism of Class III antiarrhythmic agents.[4][6] The impact of **HMR 1556** on APD can be particularly pronounced under conditions of β -adrenergic stimulation, which is known to enhance the IKs current.[1][5] The specific stereochemistry of the **HMR 1556** molecule is crucial for its high-affinity binding to the IKs channel.[4]

Quantitative Data

The potency and selectivity of **HMR 1556** have been extensively documented across a variety of species and experimental models. The following tables provide a summary of the key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of HMR 1556 on IKs

Species/System	IC ₅₀ (nM)	Reference
Canine Ventricular Myocytes	10.5	[2] [4]
Guinea Pig Ventricular Myocytes	34	[4] [7]
Human Atrial Myocytes	6.8	[1]
Xenopus Oocytes (expressing human minK)	120	[4] [7]

Table 2: Selectivity of HMR 1556 Against Other Cardiac Ion Channels

Ion Channel/Current	Species/Cell Type	IC ₅₀ (μM)	Reference
IKr (hERG)	Canine Ventricular Myocytes	12.6	[2] [4]
Ito	Canine Ventricular Myocytes	33.9	[2]
ICa,L	Canine Ventricular Myocytes	27.5	[2]
IK1	Canine Ventricular Myocytes	Unaffected	[2]

At a concentration of 10 μM, **HMR 1556** showed slight blockage of IKr and IK1 in guinea pig ventricular myocytes. It also inhibited the transient outward current (Ito) by 25% and the L-type Ca²⁺ channel by 31% in rat and guinea pig cardiomyocytes, respectively.[\[7\]](#)

Table 3: Effects of HMR 1556 on Action Potential Duration (APD)

Preparation	HMR 1556 Concentration	Pacing Rate/Conditions	Effect on APD90	Reference
Guinea Pig Right Papillary Muscles	1 μ M	0.5-7 Hz	19%-27% prolongation	[7]
Guinea Pig Right Papillary Muscles	1 μ M	In the presence of isoproterenol (10 μ M)	47% prolongation at 0.5 Hz, 35% at 1 Hz	[7]
Langendorff-perfused Guinea Pig Hearts	0.1 μ M	Spontaneously beating	3% prolongation	[7]
Langendorff-perfused Guinea Pig Hearts	1 μ M	Spontaneously beating	10% prolongation	[7]
Human Ventricular Muscle	1 μ M	In the presence of dofetilide and adrenaline	14.7% prolongation	[8]
Langendorff-perfused Rabbit Hearts	10-240 nM	Alone	No prolongation	[9]
Langendorff-perfused Rabbit Hearts	100 nM	In the presence of dofetilide (7.5 nM)	Further prolongation, especially at longer cycle lengths	[9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp for IKs Measurement and IC50 Determination

This protocol outlines the methodology for measuring IKs current and determining the IC50 value of **HMR 1556** in isolated cardiomyocytes.^{[3][10]}

- **Cell Isolation:** Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine or guinea pig ventricles).
- **Cell Plating:** A suspension of the isolated myocytes is placed in a recording chamber on the stage of an inverted microscope, allowing the cells to adhere.
- **Superfusion:** The chamber is continuously perfused with an external solution. To isolate IKs, other currents like IKr and ICa,L may be blocked using specific inhibitors.
- **Pipette Solution:** A standard internal (pipette) solution with potassium as the primary charge carrier is used. An example composition (in mM) is: 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, adjusted to the appropriate pH.^[10]
- **Seal Formation and Whole-Cell Configuration:** A high-resistance (GΩ) seal is formed between a fire-polished glass micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
- **Voltage-Clamp Protocol:** A specific voltage-clamp protocol is applied to elicit the IKs current. A common method involves a depolarizing pulse to activate the channel, followed by a repolarizing step to measure the tail current, which is characteristic of IKs.
- **Data Acquisition (Baseline):** The total outward current is recorded under baseline conditions.
- **Application of **HMR 1556**:** The external solution containing various concentrations of **HMR 1556** is perfused into the chamber. Sufficient time is allowed for the drug to equilibrate and exert its blocking effect.
- **Data Acquisition (**HMR 1556**):** The remaining outward current is recorded at each concentration of **HMR 1556**.

- **IKs Current Isolation:** The **HMR 1556**-sensitive current, representing the IKs current, is obtained by digitally subtracting the current recorded in the presence of **HMR 1556** from the baseline current.[\[3\]](#)
- **IC50 Determination:** The percentage of current inhibition is calculated for each concentration relative to the control. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the **HMR 1556** concentration, and the IC50 value is determined from this curve.[\[10\]](#)

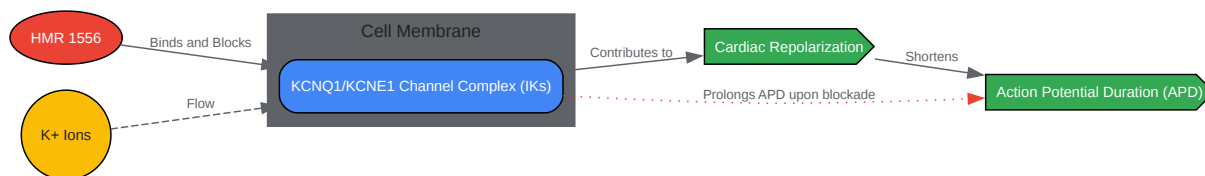
Protocol 2: Monophasic Action Potential (MAP) Recording in Langendorff-Perfused Hearts

This ex vivo protocol is used to assess the effects of **HMR 1556** on the action potential duration in an intact heart preparation.[\[6\]](#)[\[9\]](#)

- **Heart Isolation and Perfusion:** The heart (e.g., from a rabbit or guinea pig) is rapidly excised and mounted on a Langendorff apparatus. Retrograde perfusion is initiated with a Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C.[\[6\]](#)
- **MAP Catheter Placement:** A monophasic action potential (MAP) catheter is positioned on the ventricular epicardial surface to record local action potentials.
- **Pacing:** The heart is paced at various cycle lengths using a programmable stimulator.
- **Baseline Recording:** Baseline MAP recordings are obtained at different pacing cycle lengths. The MAP duration at 90% repolarization (MAPD90) is measured.
- **Drug Perfusion:** **HMR 1556** is added to the perfusate at desired concentrations.
- **Post-Drug Recording:** After a period of equilibration with the drug, MAP recordings are repeated at the same pacing cycle lengths.
- **Data Analysis:** The change in MAPD90 from baseline is calculated to determine the effect of **HMR 1556** on action potential duration. Concentration-response and rate-dependence analyses can be performed.[\[6\]](#)

Visualizations

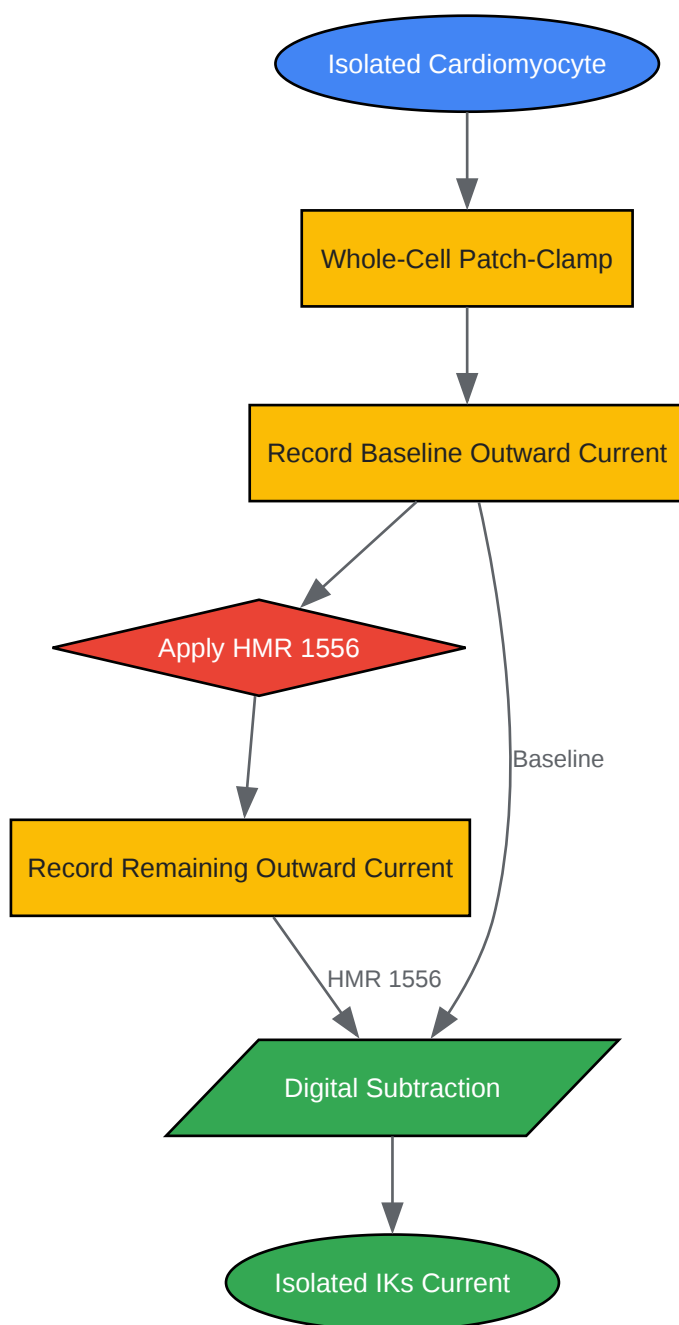
Signaling Pathway of HMR 1556 Action



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Caption: Mechanism of IKs current blockade by **HMR 1556**.

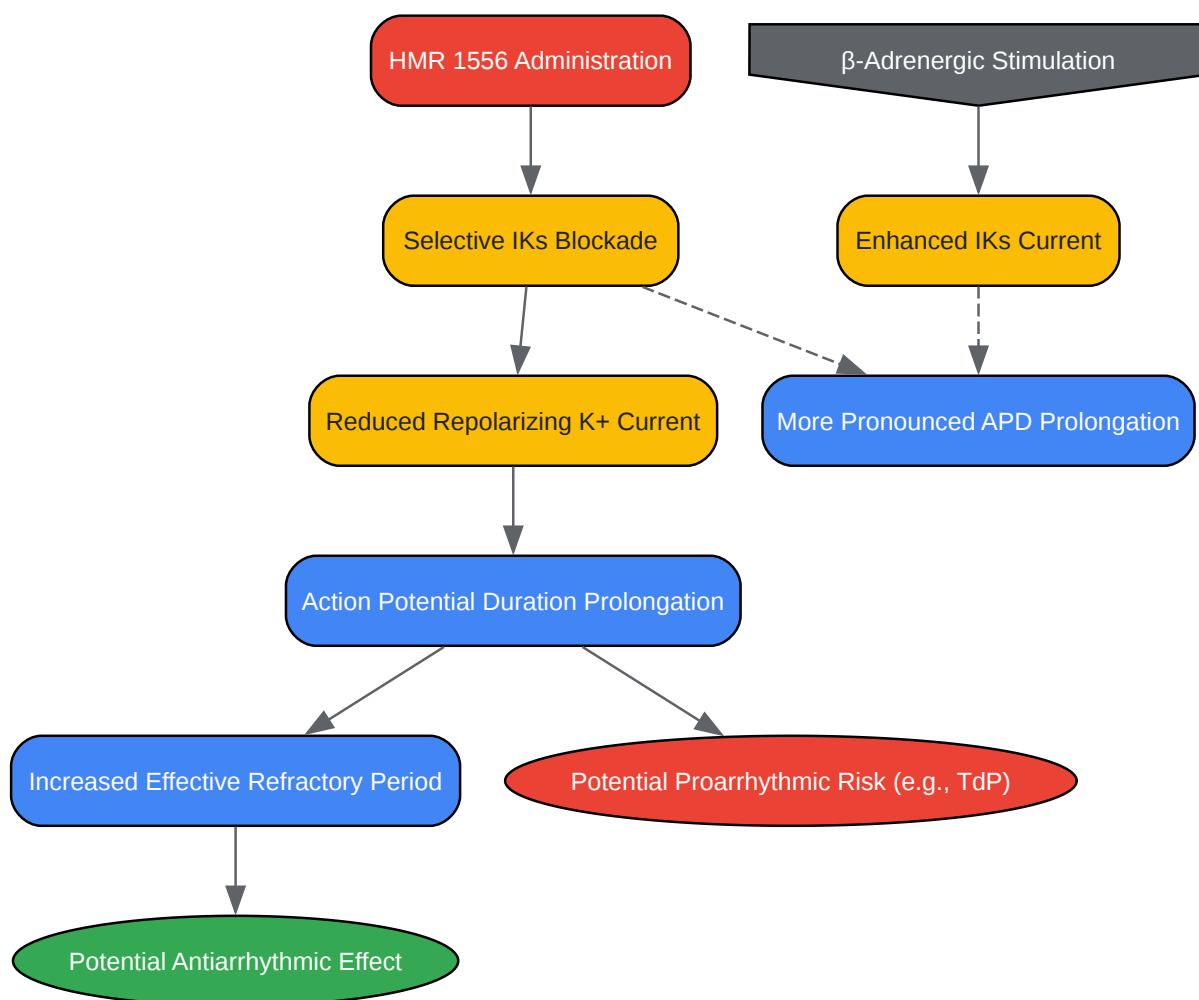
Experimental Workflow for Isolating IKs Current



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Caption: Workflow for isolating IKs current using **HMR 1556**.

Logical Relationship of HMR 1556's Effects



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Caption: Logical relationship of **HMR 1556**'s electrophysiological effects.

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